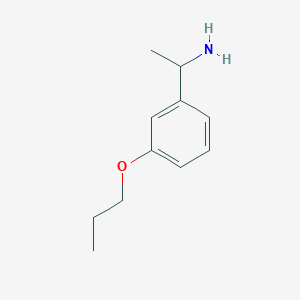

1-(3-Propoxyphenyl)ethanamine

Description

Contextualizing the Compound within Arylethylamine Chemistry

1-(3-Propoxyphenyl)ethanamine belongs to the broad class of arylethylamines, a structural motif found in many biologically active compounds, including neurotransmitters and pharmaceuticals. nih.gov The arylethylamine scaffold is a key pharmacophore that is integral to a wide range of natural and synthetic neuromodulators. nih.gov The presence of the propoxy group on the phenyl ring enhances the compound's lipophilicity, which can influence its solubility, permeability through biological membranes, and metabolic stability. cymitquimica.com

Compounds with similar phenyl and ethylamine (B1201723) structures are known to interact with neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors. smolecule.com This has led to investigations into their potential as antidepressants or for treating other neurological conditions. smolecule.com

Overview of Key Research Areas and Methodological Approaches

Research involving this compound and its analogs spans several areas, primarily focusing on its potential as a precursor in drug development and as a building block for creating more complex organic molecules. smolecule.com

Methodological approaches for studying these types of compounds often involve:

Synthesis: The synthesis of this compound and related compounds can be achieved through various methods, including the reduction of a corresponding ketone precursor or the alkylation of an aniline (B41778) derivative. smolecule.com For instance, the synthesis of a related compound, 1-(3-Chloro-2-propoxyphenyl)-ethylamine, involves the reaction of 3-chloro-2-propoxybenzaldehyde (B8437706) with ethylamine.

Structural Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are utilized to identify and characterize these compounds and their derivatives. chemrxiv.orgscispace.com

Biological Activity Assessment: In vitro studies are common to evaluate the biological effects of these compounds. nih.gov This can include binding affinity studies using radiolabeled ligands to determine how strongly a compound binds to specific receptors. Checkerboard assays are also used to assess the synergistic effects of these compounds with existing antimicrobials. nih.gov

Significance as a Synthetic Intermediate and Chiral Building Block

This compound is recognized for its role as a synthetic intermediate. clearsynth.com This means it serves as a starting material or a key stepping stone in the multi-step synthesis of more complex target molecules. google.com Its chemical reactivity, particularly at the amine group, allows for various transformations such as alkylation and acylation to produce a diverse range of derivatives. smolecule.com

Furthermore, the ethylamine portion of this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images called enantiomers. libretexts.org The separation of these enantiomers, a process known as chiral resolution, is crucial in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. nih.gov

Chiral resolution can be achieved through crystallization-based methods, where a racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated. libretexts.orggoogle.com The ability to resolve and utilize a specific enantiomer of this compound makes it a valuable chiral building block for the stereoselective synthesis of new chemical entities. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-propoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9H,3,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORERYFOCDRFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586339 | |

| Record name | 1-(3-Propoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925650-26-6 | |

| Record name | 1-(3-Propoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

General Synthetic Approaches to Substituted Ethanamines

Several robust and versatile methods are available for the synthesis of substituted ethanamines. These methods often involve the transformation of readily available starting materials into the desired amine products.

Reductive Amination Pathways (e.g., from ketones or aldehydes)

Reductive amination is a widely utilized and efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.orgopenstax.org The reaction proceeds in two main steps: the initial formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. libretexts.org

The process begins with the nucleophilic attack of an amine on the carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (from a primary amine) or an enamine (from a secondary amine). wikipedia.orgchemistrysteps.com The subsequent reduction of the C=N double bond of the imine or iminium ion is typically achieved using a variety of reducing agents. chemistrysteps.comchemistrysteps.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), and catalytic hydrogenation. wikipedia.orgchemistrysteps.com Sodium cyanoborohydride is particularly effective as it is mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound, allowing for a one-pot reaction. chemistrysteps.comchemistrysteps.com The reaction is often carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Substrate Scope |

|---|---|---|

| Sodium Cyanoborohydride (NaBH3CN) | Weakly acidic (pH ~5-6), various solvents | Aldehydes, Ketones |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aprotic solvents (e.g., CH2Cl2, DCE) | Aldehydes, Ketones |

| Catalytic Hydrogenation (H2/Catalyst) | H2 gas, metal catalyst (e.g., Pd, Pt, Ni) | Aldehydes, Ketones |

Nucleophilic Substitution Reactions with Halogenoalkanes and Amines

The reaction between halogenoalkanes and ammonia or other amines is a classical method for the synthesis of amines via nucleophilic substitution. studymind.co.uk In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the halogenoalkane and displacing the halide ion. studymind.co.uklibretexts.org

The initial reaction between a halogenoalkane and ammonia produces a primary amine. chemguide.co.uk However, a significant drawback of this method is the potential for over-alkylation. The primary amine product is also a nucleophile and can further react with the halogenoalkane to form a secondary amine. libretexts.orgchemguide.co.uk This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a mixture of products. studymind.co.uklibretexts.org

To favor the formation of the primary amine, a large excess of ammonia is typically used. chemguide.co.ukchemguide.co.uk The reaction is often carried out by heating the halogenoalkane with a concentrated solution of ammonia in ethanol in a sealed tube. chemguide.co.uk

Synthesis from Nitriles via Reduction

The reduction of nitriles provides a direct route to primary amines. chemguide.co.ukstudymind.co.uk This method is particularly useful as it allows for the extension of a carbon chain by one carbon atom, followed by the introduction of an amino group. The carbon-nitrogen triple bond of the nitrile is reduced to a carbon-nitrogen single bond, with the addition of hydrogen atoms. chemguide.co.uk

Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that effectively converts nitriles to primary amines. openstax.orglibretexts.orgchemguide.co.uk The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. chemguide.co.ukstudymind.co.uk

Alternatively, catalytic hydrogenation can be used. chemguide.co.ukwikipedia.org This involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel. chemguide.co.ukstudymind.co.ukwikipedia.org The reaction conditions, including temperature and pressure, can be adjusted depending on the specific substrate and catalyst used. chemguide.co.uk A potential side reaction in catalytic hydrogenation is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the product amine. wikipedia.org

Synthesis from Amides via Reduction

The reduction of amides is another versatile method for the synthesis of amines. youtube.comorganic-chemistry.org This transformation can be used to produce primary, secondary, or tertiary amines, depending on the substitution pattern of the starting amide. youtube.comlibretexts.org

Lithium aluminum hydride (LiAlH4) is the most common reagent used for the reduction of amides. openstax.orgyoutube.com It is a strong reducing agent capable of reducing the carbonyl group of the amide to a methylene (B1212753) group (CH2). Unlike the reduction of other carbonyl compounds, the reduction of an amide with LiAlH4 does not yield an alcohol. Instead, the entire carbonyl group is replaced, leading directly to the amine. youtube.com

This method is advantageous as amides are readily prepared from carboxylic acids or their derivatives, such as acid chlorides, providing a two-step route from a carboxylic acid to an amine with the same number of carbon atoms. openstax.orgyoutube.com

Specific Synthetic Routes for 1-(3-Propoxyphenyl)ethanamine

While the general methods described above are applicable to a wide range of ethanamines, specific synthetic strategies are often developed to optimize the yield and purity of a particular target compound.

Precursor Identification: 1-(3-Propoxyphenyl)ethanone as a Key Intermediate

A key and logical precursor for the synthesis of this compound is the corresponding ketone, 1-(3-Propoxyphenyl)ethanone. nih.govchemspider.com This ketone possesses the required carbon skeleton and the propoxy-substituted phenyl ring. The transformation of the ketone to the desired ethanamine can be efficiently achieved through reductive amination.

The synthesis of this compound would, therefore, likely involve the reaction of 1-(3-Propoxyphenyl)ethanone with an ammonia source, such as ammonia itself or an ammonium salt, in the presence of a suitable reducing agent. This approach directly installs the amine group at the desired position, converting the carbonyl group into the amino-substituted ethyl side chain. The use of chiral catalysts or resolving agents in this process could also allow for the stereoselective synthesis of specific enantiomers of this compound, which is often a critical consideration in the synthesis of bioactive molecules.

Detailed Reaction Conditions and Optimized Protocols

The synthesis of racemic this compound is most commonly achieved through the reductive amination of the corresponding ketone, 3-propoxyacetophenone. This process involves the reaction of the ketone with an amine source, typically ammonia or ammonium salts, to form an intermediate imine or enamine, which is then reduced to the target primary amine. The choice of reducing agent, solvent, and reaction conditions is critical for optimizing the yield and purity of the product.

One of the most prevalent methods is direct reductive amination using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) due to their mild nature and tolerance of various functional groups. An alternative approach involves a two-step process where the imine is first formed and isolated before being reduced, often with more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Catalytic hydrogenation offers a greener alternative, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The efficiency of this method is highly dependent on factors like catalyst loading, hydrogen pressure, temperature, and solvent choice.

Below is a table summarizing typical reaction conditions for the synthesis of similar aryl ethanamines, which are applicable to this compound.

Table 1: Representative Conditions for Reductive Amination of Aryl Ketones

| Method | Reagents & Catalysts | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

|---|---|---|---|---|---|

| Direct Reductive Amination | Ketone, NH₄OAc, NaBH₃CN | Methanol | 20-25 | Atmospheric | 70-90 |

| Catalytic Hydrogenation | Ketone, NH₃, H₂, Raney Ni or Pd/C | Ethanol/Methanol | 50-100 | 50-100 psi | 85-95 |

| Two-Step (Imine Reduction) | 1. Ketone, NH₃, TiCl₄2. NaBH₄ | 1. Dichloromethane2. Methanol | 0 to 25 | Atmospheric | 60-80 |

Amine Formation Steps

The crucial step in the synthesis is the formation of the amine group. Several established organic chemistry reactions can be employed for this transformation, starting from 3-propoxyacetophenone.

Reductive Amination : This is the most direct route. The carbonyl group of 3-propoxyacetophenone reacts with ammonia to form an imine intermediate. This imine is unstable and is typically reduced in situ to the corresponding amine. The reaction is often carried out in an alcoholic solvent like methanol or ethanol, which helps to dissolve the reactants and facilitate the reaction.

Reduction of an Oxime : 3-Propoxyacetophenone can be reacted with hydroxylamine (NH₂OH) to form a stable oxime intermediate. This oxime can then be reduced to this compound using various reducing agents. Stronger agents like lithium aluminum hydride in an ether solvent or catalytic hydrogenation (e.g., using H₂/Pd-C) are effective for this reduction.

The Gabriel Synthesis : Although more complex, the Gabriel synthesis offers a pathway that avoids the over-alkylation often seen in other methods. youtube.com This process would involve reacting a halogenated precursor, such as 1-(3-propoxyphenyl)ethyl bromide, with potassium phthalimide. youtube.com The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine, to release the desired primary amine. youtube.com

Enantioselective Synthesis of this compound

Producing a single enantiomer of this compound is crucial for many applications, particularly in pharmaceuticals. Enantioselective synthesis aims to produce one enantiomer in excess over the other. This can be achieved through several strategic approaches, including the use of chiral auxiliaries, asymmetric catalysis, and the separation of racemic mixtures.

Chiral Auxiliary-Mediated Methodologies

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

For the synthesis of chiral amines like this compound, a common strategy involves reacting the precursor ketone (3-propoxyacetophenone) with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, to form a diastereomeric mixture of imines. google.com The subsequent reduction of this imine mixture proceeds diastereoselectively, favoring the formation of one diastereomer of the secondary amine product due to steric hindrance directed by the chiral auxiliary. Finally, the auxiliary is cleaved, typically by hydrogenolysis, to yield the enantiomerically enriched primary amine. google.com

Common chiral auxiliaries for amine synthesis include:

(R)- and (S)-α-phenylethylamine sigmaaldrich.com

Evans oxazolidinones

Pseudoephedrine and pseudoephenamine wikipedia.orgnih.gov

Camphorsultams wikipedia.org

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis is a powerful tool for enantioselective synthesis, where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. For C-N bond formation, this often involves the asymmetric reduction of a prochiral imine or the direct asymmetric reductive amination of a ketone.

Metal-Catalyzed Reactions : Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation of imines. Catalysts based on rhodium, iridium, and ruthenium with chiral phosphine ligands have shown high efficiency and enantioselectivity. Nickel-catalyzed cross-coupling reactions have also been developed for the stereospecific formation of C-N bonds. nih.gov

Organocatalysis : Chiral phosphoric acids and other small organic molecules can act as catalysts for the enantioselective reduction of imines. These organocatalysts can activate the imine towards reduction by a hydride source, such as a Hantzsch ester, and effectively control the stereochemical outcome.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis involves creating a mixture of diastereomers, which have different physical properties and can therefore be separated. libretexts.org This approach is intrinsically linked to the use of chiral auxiliaries as described in section 2.3.1.

The key steps are:

Coupling : A prochiral substrate (e.g., 3-propoxyacetophenone) is reacted with a single enantiomer of a chiral auxiliary to form a mixture of diastereomers (e.g., diastereomeric imines).

Stereoselective Reaction : The mixture of diastereomers is subjected to a reaction, such as reduction, where the chiral auxiliary directs the formation of a new stereocenter with a specific configuration. This results in an excess of one diastereomeric product.

Separation : The resulting diastereomeric products can be separated using standard laboratory techniques like crystallization or chromatography.

Cleavage : The chiral auxiliary is removed from the separated diastereomer to yield the desired enantiomerically pure target compound.

Resolution Techniques for Enantiomeric Separation

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org

Classical Resolution via Diastereomeric Salts : This is the most common method for resolving racemic amines. wikipedia.org The racemic amine is treated with an enantiomerically pure chiral acid, known as a resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. libretexts.orgwikipedia.org This reaction forms a pair of diastereomeric salts. libretexts.org Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. libretexts.org This difference allows one of the diastereomeric salts to be selectively crystallized from the solution. The crystallized salt is then separated by filtration, and the pure enantiomer of the amine is recovered by treating the salt with a base. libretexts.org The other enantiomer can be recovered from the remaining solution (the mother liquor).

A study on the closely related 1-(3-methoxyphenyl)ethylamine demonstrated successful resolution using enantiomerically pure mandelic acid, where the less-soluble diastereomeric salt was isolated through crystallization. researchgate.net

Chromatographic Resolution : Another method involves the use of chiral chromatography. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. mdpi.com

Green Chemistry Principles in Synthesis of this compound and Analogues

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical area of research, aiming to reduce the environmental impact of chemical manufacturing. These principles focus on developing more efficient, less hazardous, and sustainable synthetic routes. Key areas of exploration include the use of solvent-free reaction conditions, alternative energy sources like microwave activation, and designing reactions with high atom economy.

Exploration of Solvent-Free Reaction Conditions

The extensive use of volatile organic solvents in traditional organic synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, the development of solvent-free reaction conditions is a cornerstone of green chemistry. In the synthesis of amines analogous to this compound, such as propargylamines, solvent-free methodologies have been a major focus. researchgate.netnih.gov These approaches not only mitigate the environmental impact but can also lead to improved reaction kinetics and easier product purification.

Solvent-free synthesis often involves the direct reaction of neat reactants, sometimes with the aid of a solid catalyst. For multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), which can be adapted for the synthesis of various amine structures, eliminating the solvent can lead to higher concentrations of reactants and thus faster reaction rates. nih.gov For instance, the synthesis of propargylamines has been successfully achieved under solvent-free conditions using catalysts like copper, gold, and zinc. nih.gov These methods can often be performed at elevated temperatures, providing the necessary energy to overcome activation barriers in the absence of a solvent.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for Analogous Amines

| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Environmental Impact | High (due to solvent waste and emissions) | Low |

| Reaction Time | Often longer | Can be significantly shorter |

| Work-up & Purification | More complex (solvent removal required) | Simpler |

| Safety | Risks associated with flammable/toxic solvents | Reduced hazards |

| Cost | Higher (solvent purchase and disposal costs) | Lower |

While specific research on the solvent-free synthesis of this compound is not extensively documented in the provided results, the principles demonstrated in the synthesis of analogous amines strongly suggest its feasibility. The key would be to identify a suitable catalytic system that facilitates the desired transformations, such as reductive amination of 3-propoxyacetophenone, without the need for a solvent medium.

Application of Microwave Activation for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for accelerating chemical reactions. rsc.org Unlike conventional heating, which relies on thermal conduction, microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, leading to rapid and uniform temperature increases. mdpi.com This can result in dramatic reductions in reaction times, increased product yields, and improved product purity. nih.gov

The synthesis of chiral amines and other nitrogen-containing heterocycles has been shown to benefit significantly from microwave activation. rsc.orgokstate.edursc.org For example, the microwave-assisted asymmetric alkenylation of N-tosyl aldimines to produce chiral allylic amines demonstrated a significant rate enhancement compared to standard heating methods without compromising enantioselectivity. okstate.edu Similarly, the synthesis of chiral oxazolines, important intermediates in asymmetric synthesis, was achieved more efficiently and under greener conditions using microwave irradiation. rsc.org

Table 2: Effect of Microwave Activation on Reaction Parameters (Hypothetical for this compound Synthesis)

| Parameter | Conventional Heating | Microwave Activation |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Lower |

| Product Yield | Moderate to high | Often higher |

| Side Reactions | More prevalent | Reduced |

| Reproducibility | Good | Excellent |

In the context of synthesizing this compound, microwave activation could be applied to key steps such as the formation of an imine intermediate from 3-propoxyacetophenone and an amine source, followed by its reduction. The rapid heating provided by microwaves could potentially drive the reaction to completion in a fraction of the time required by conventional methods, thereby increasing throughput and reducing energy consumption.

Atom Economy Considerations in Reaction Design

Atom economy, a concept developed by Barry Trost, is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The percent atom economy is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

Reactions with high atom economy are inherently more sustainable. Addition and rearrangement reactions, for instance, are considered highly atom-economical as they, in theory, can have a 100% atom economy. scranton.edunih.gov In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. rsc.org

When designing a synthesis for this compound, prioritizing reactions with high atom economy is crucial. For example, a direct reductive amination of 3-propoxyacetophenone with ammonia and a reducing agent like hydrogen gas over a catalyst would be a highly atom-economical route.

Table 3: Atom Economy of Different Synthetic Routes to Amines

| Reaction Type | General Equation | Atom Economy |

| Addition (e.g., Catalytic Hydrogenation) | A + B → C | 100% |

| Rearrangement | A → B | 100% |

| Substitution (e.g., Williamson Ether Synthesis) | A-X + B-Y → A-B + X-Y | < 100% |

| Elimination | A-B → C + D | < 100% |

By carefully selecting the reagents and reaction pathways, the synthesis of this compound can be optimized to generate minimal waste, aligning with the core tenets of green chemistry. This not only reduces the environmental footprint of the synthesis but can also lead to more cost-effective and efficient manufacturing processes.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactivity of the Primary Amine Moiety

The nitrogen atom of the primary amine in 1-(3-Propoxyphenyl)ethanamine possesses a lone pair of electrons, rendering it nucleophilic. This characteristic allows it to participate in various chemical transformations.

Nucleophilic addition reactions are a cornerstone of the reactivity of primary amines. chemguide.co.uksavemyexams.com In these reactions, the amine acts as a nucleophile, attacking an electrophilic center. researchgate.net The mechanism typically involves the formation of a new bond between the nitrogen atom and the electrophilic atom, often followed by a series of proton transfers to yield a stable product. libretexts.orglibretexts.org The rate and outcome of these reactions are influenced by factors such as the nature of the electrophile, the reaction conditions, and the steric and electronic properties of the amine. libretexts.org

The general mechanism for the nucleophilic addition of a primary amine to a carbonyl group, for instance, begins with the attack of the amine's lone pair on the carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequent proton transfers result in the elimination of a water molecule and the formation of a new carbon-nitrogen double or single bond, depending on the specific reaction. libretexts.orgunizin.org

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.comyoutube.com This reaction is a classic example of nucleophilic addition-elimination. unizin.org The reaction is typically catalyzed by acid and is reversible. libretexts.org

The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. unizin.orgmasterorganicchemistry.com Protonation of the hydroxyl group of the carbinolamine by an acid catalyst converts it into a good leaving group (water). unizin.org Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the imine. unizin.orgyoutube.com The optimal pH for imine formation is typically mildly acidic, around 4 to 5. unizin.orglibretexts.org

| Reactant 1 | Reactant 2 | Product Type | Key Mechanistic Steps |

| This compound | Aldehyde or Ketone | Imine (Schiff Base) | Nucleophilic attack, Proton transfer, Elimination of water |

This table illustrates the reaction of this compound with carbonyl compounds to form imines.

The nitrogen atom of the primary amine in this compound can be alkylated by reaction with alkyl halides. smolecule.comwikipedia.org This nucleophilic substitution reaction leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org The reaction proceeds via an SN2 mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org However, the direct alkylation of primary amines can be difficult to control and often results in a mixture of products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. wikipedia.org Alternative methods, such as reductive amination, provide a more controlled route to synthesize higher-order amines. libretexts.org

| Reactant | Reagent | Product Type |

| This compound | Alkyl Halide | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

This table summarizes the alkylation reactions of the amine nitrogen in this compound.

Reactivity Profiles of the Propoxyphenyl Moiety

The benzene (B151609) ring of the propoxyphenyl moiety is susceptible to electrophilic aromatic substitution reactions. minia.edu.eglibretexts.org The propoxy group (-OCH2CH2CH3) is an activating group and an ortho-, para-director. libretexts.orglibretexts.org This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it more reactive towards electrophiles than benzene itself. libretexts.orgbyjus.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. libretexts.orgnptel.ac.in The regioselectivity of these reactions on the this compound ring will be directed to the positions ortho and para to the propoxy group.

| Reaction Type | Reagents | Expected Product Position |

| Nitration | HNO3, H2SO4 | Ortho, Para to propoxy group |

| Halogenation | X2, Lewis Acid | Ortho, Para to propoxy group |

| Sulfonation | SO3, H2SO4 | Ortho, Para to propoxy group |

| Friedel-Crafts Alkylation | R-X, Lewis Acid | Ortho, Para to propoxy group |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Ortho, Para to propoxy group |

This table outlines the potential electrophilic aromatic substitution reactions of the propoxyphenyl moiety.

The ether linkage in the propoxyphenyl group can be cleaved under harsh reaction conditions, typically with strong acids such as HBr or HI. orgoreview.comlongdom.org The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. longdom.orgstackexchange.com

For the propoxy group, which is a primary alkyl ether, the cleavage is likely to follow an SN2 mechanism. longdom.org The reaction begins with the protonation of the ether oxygen by the strong acid. orgoreview.com The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether (the propyl group in this case), leading to the formation of a phenol (B47542) and a propyl halide. longdom.orgstackexchange.com

Investigation of Functional Group Interconversions Involving this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. lkouniv.ac.insolubilityofthings.comimperial.ac.uk This process allows for the strategic modification of a molecule's chemical properties and reactivity, enabling the synthesis of complex derivatives from a common starting material. lkouniv.ac.in In the case of this compound, the primary amine (-NH₂) and the propoxy ether (-O-CH₂CH₂CH₃) linkages are the principal sites for such transformations. Research into these interconversions focuses on leveraging the inherent reactivity of these groups to create a diverse range of new chemical entities.

The primary amine group is a versatile nucleophile, making it a prime target for interconversion reactions, most notably through N-acylation. solubilityofthings.comsavemyexams.com Conversely, the propoxy group, an ether linkage, is generally more stable but can be cleaved under specific, often harsh, conditions to yield a phenol, a functional group that opens new avenues for subsequent reactions.

Interconversion of the Primary Amine: N-Acylation

The most significant and widely applied functional group interconversion for the primary amine of this compound is its conversion to an amide. solubilityofthings.com This transformation, known as N-acylation, involves the reaction of the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). savemyexams.comlibretexts.org

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. savemyexams.com This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., a chloride ion from an acyl chloride) to form the stable amide bond. savemyexams.comlibretexts.org The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

The conversion to an amide is crucial as it replaces a basic amine with a neutral amide functional group, significantly altering the molecule's electronic and physical properties. This reaction is fundamental in medicinal chemistry for creating derivatives with modified biological interactions. tubitak.gov.tr

Table 1: Representative N-Acylation Reactions of this compound This table illustrates theoretical N-acylation reactions based on established chemical principles for primary amines.

| Starting Material | Acylating Agent | Product | General Conditions |

|---|---|---|---|

| This compound | Acetyl Chloride | N-(1-(3-Propoxyphenyl)ethyl)acetamide | Inert solvent, base (e.g., pyridine) |

| This compound | Benzoyl Chloride | N-(1-(3-Propoxyphenyl)ethyl)benzamide | Inert solvent, base (e.g., triethylamine) |

| This compound | Acetic Anhydride | N-(1-(3-Propoxyphenyl)ethyl)acetamide | May proceed with or without a catalyst |

Interconversion of the Propoxy Group: O-Dealkylation

The propoxy ether group represents another site for functional group interconversion, primarily through O-dealkylation, or ether cleavage. This reaction transforms the ether into a phenol, a significantly different functional group with its own unique reactivity profile. Ether cleavage typically requires robust reaction conditions, most commonly involving strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI).

The mechanism involves the protonation of the ether oxygen by the strong acid, making the adjacent carbon atoms more susceptible to nucleophilic attack. A halide ion (Br⁻ or I⁻) then attacks the less sterically hindered carbon of the propyl group in an Sₙ2 reaction, displacing the phenoxide and forming a propyl halide. The resulting phenoxide is then protonated to yield the final phenol product, 3-(1-aminoethyl)phenol. This transformation is a key step for creating derivatives where interaction via the phenolic hydroxyl group is desired. While N-dealkylation is a common metabolic reaction for many amines, O-dealkylation is the primary interconversion pathway for the ether moiety in this context. nih.govresearchgate.net

Table 2: O-Dealkylation of this compound This table illustrates a theoretical O-dealkylation reaction based on standard ether cleavage mechanisms.

| Starting Material | Reagent | Phenol Product | Byproduct |

|---|---|---|---|

| This compound | Hydrogen Bromide (HBr) | 3-(1-Aminoethyl)phenol | 1-Bromopropane |

| This compound | Hydrogen Iodide (HI) | 3-(1-Aminoethyl)phenol | 1-Iodopropane |

The resulting phenol from this interconversion can then be used in a variety of subsequent reactions, such as conversion to sulfonate esters, further expanding the synthetic utility of the original scaffold. ub.eduvanderbilt.edu

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of protons (¹H) and carbons (¹³C).

In the ¹H NMR spectrum of 1-(3-Propoxyphenyl)ethanamine, a distinct set of signals is predicted, each corresponding to a unique proton environment within the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of neighboring protons.

The ethanamine side chain is expected to produce a doublet for the terminal methyl group (CH₃) and a quartet for the methine proton (CH), a result of their mutual coupling. The propoxy group will show a characteristic pattern: a triplet for its terminal methyl protons, a multiplet (expected to be a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons attached to the aromatic ring's oxygen atom. The four protons on the disubstituted benzene (B151609) ring are chemically distinct and are predicted to appear in the aromatic region of the spectrum with complex splitting patterns due to their coupling relationships. The amine (NH₂) protons typically appear as a broad singlet, which may not show coupling to adjacent protons.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Proton Assignment |

| ~7.20 | t | ~8.0 | H-5 (aromatic) |

| ~6.85 | d | ~8.0 | H-6 (aromatic) |

| ~6.80 | dd | ~8.0, 2.0 | H-4 (aromatic) |

| ~6.75 | d | ~2.0 | H-2 (aromatic) |

| ~4.10 | q | ~6.5 | CH (ethanamine) |

| ~3.90 | t | ~6.5 | O-CH₂ (propoxy) |

| ~1.80 | s (broad) | - | NH₂ (amine) |

| ~1.75 | sextet | ~7.0 | CH₂ (propoxy) |

| ~1.40 | d | ~6.5 | CH₃ (ethanamine) |

| ~1.00 | t | ~7.5 | CH₃ (propoxy) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, which lacks molecular symmetry, a total of 11 distinct signals are expected, one for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbons of the propoxy and ethanamine side chains appear in the upfield (aliphatic) region of the spectrum. The six carbons of the benzene ring resonate in the downfield (aromatic) region, typically between 110 and 160 ppm. The two aromatic carbons directly bonded to oxygen (C-3) and the ethanamine side chain (C-1) are the most deshielded within the ring, appearing at the lower end of this range.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~159.0 | C-3 (aromatic, C-O) |

| ~146.0 | C-1 (aromatic, C-CH) |

| ~129.5 | C-5 (aromatic) |

| ~119.0 | C-6 (aromatic) |

| ~113.5 | C-4 (aromatic) |

| ~113.0 | C-2 (aromatic) |

| ~69.5 | O-CH₂ (propoxy) |

| ~51.0 | CH (ethanamine) |

| ~24.5 | CH₃ (ethanamine) |

| ~22.5 | CH₂ (propoxy) |

| ~10.5 | CH₃ (propoxy) |

While 1D NMR spectra propose a structure, two-dimensional (2D) NMR experiments are employed to confirm the atomic connectivity unambiguously.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key correlations would be observed between the adjacent protons of the propoxy group (-O-CH₂-CH₂ -CH₃ ) and between the methine and methyl protons of the ethanamine group (-CH -CH₃ ).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each proton assignment in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental formula of a compound by measuring its mass with extremely high accuracy (typically to within 5 ppm). cheminfo.org This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₁₇NO. HRMS analysis would be used to find the experimental mass of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion is calculated to be 180.1383, and a measured value consistent with this would unequivocally confirm the molecular formula. cheminfo.org

HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Theoretical Mass [M] | 179.1310 |

| Theoretical Mass [M+H]⁺ | 180.1383 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing the final purity of the synthesized material.

High-Performance Liquid Chromatography (HPLC) is the premier method for the purity analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable for this analysis.

In a typical RP-HPLC setup, the compound would be passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, is used for elution. A gradient is often employed where the proportion of the organic solvent is increased over time to ensure the efficient elution of all components. Given that this compound is a basic compound, an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically added to the mobile phase to ensure sharp, symmetrical peaks by protonating the amine group. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., ~275 nm).

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the separation and identification of volatile and semi-volatile compounds. However, for polar molecules such as this compound, direct GC-MS analysis presents challenges. The primary amine group (-NH₂) in its structure imparts polarity, which can lead to poor chromatographic peak shape, tailing, and potential interaction with the stationary phase of the GC column. nih.govgcms.cz To overcome these issues and enhance analytical performance, derivatization is an essential prerequisite.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability while reducing its polarity. sigmaaldrich.com For phenethylamines and related amphetamine-like compounds, acylation is the most common and effective strategy. jcami.euoup.com This involves reacting the primary amine with an acylating agent to form a less polar and more stable amide derivative. Commonly employed derivatizing agents include fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). nih.govoup.com Chloroformate reagents, like methyl chloroformate, have also been successfully used to form corresponding carbamates in a single-step extraction and derivatization process. nih.gov

The typical derivatization procedure involves extracting the analyte from its matrix, followed by evaporation to dryness. The residue is then reconstituted in a suitable solvent and heated with the derivatizing reagent (e.g., at 70°C for 30 minutes) to ensure complete reaction. nih.govjcami.eu The resulting derivative is then injected into the GC-MS system. The electron ionization (EI) mass spectrum of the derivatized this compound would exhibit a characteristic fragmentation pattern, providing structural confirmation. The molecular ion peak of the derivative would be observed, along with specific fragment ions resulting from the cleavage of bonds within the molecule, particularly alpha-cleavage adjacent to the nitrogen atom and fragmentation of the propoxy side chain.

Table 1: Illustrative GC-MS Parameters and Expected Fragments for Derivatized this compound This table presents a hypothetical analysis based on typical parameters for related compounds.

| Parameter | Typical Value/Condition | Rationale/Significance |

|---|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) | Forms a stable, volatile N-trifluoroacetyl derivative suitable for GC analysis. nih.gov |

| GC Column | Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm) or similar | A low-bleed, inert column provides good peak shapes for derivatized amines. gcms.cz |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. policija.si |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS applications. scispace.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. oup.com |

| MS Scan Range | m/z 50-550 | Covers the expected mass range for the molecular ion and key fragments of the derivatized compound. policija.si |

| Expected Key Fragment (α-cleavage) | [M-CH₃]⁺ | Loss of the methyl group adjacent to the amine, a characteristic fragmentation for ethanamines. |

| Expected Key Fragment (Benzylic) | [C₉H₁₀O]⁺ | Fragment corresponding to the propoxybenzyl cation, indicating the substituted benzene ring structure. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule, providing a molecular fingerprint that is invaluable for functional group identification and structural elucidation. beilstein-journals.org While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. dtu.dk These techniques are complementary; vibrations that are weak in IR may be strong in Raman, and vice-versa. dtu.dk

The spectrum of this compound is characterized by vibrations originating from its three main structural components: the meta-disubstituted benzene ring, the propoxy group, and the ethanamine side chain.

Benzene Ring Vibrations: The meta-substitution pattern gives rise to specific absorption bands. Out-of-plane C-H bending (wagging) vibrations are particularly diagnostic, with bands expected in the 810–750 cm⁻¹ region. spectroscopyonline.com An additional ring bending vibration is typically observed near 690 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations cause a series of sharp bands in the 1620–1400 cm⁻¹ range. spectroscopyonline.com The ring "breathing" mode, a symmetric vibration of the entire ring, is often a strong and sharp peak in the Raman spectrum around 1000 cm⁻¹. tum.de

Propoxy Group Vibrations: The propoxy group contributes characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. Additionally, a strong C-O-C (ether) stretching vibration is expected, typically appearing in the 1275–1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

Ethanamine Group Vibrations: The primary amine (-NH₂) group is identified by N-H stretching vibrations, which usually appear as two bands for a primary amine in the 3400–3300 cm⁻¹ region. An N-H bending (scissoring) vibration is typically found around 1650–1580 cm⁻¹. The aliphatic C-H bonds of the ethyl group will also show stretching and bending vibrations.

By correlating the observed spectral bands with known frequency ranges, IR and Raman spectroscopy can confirm the presence of these key functional groups and the substitution pattern of the aromatic ring, thereby verifying the identity of this compound.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound This table presents expected frequency ranges based on general spectroscopic principles and data for structurally similar compounds.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-H Stretch | Primary Amine | 3400–3300 (two bands) | 3400–3300 (typically weak) | nih.gov |

| Aromatic C-H Stretch | Benzene Ring | 3100–3000 | 3100–3000 (strong) | spectroscopyonline.com |

| Aliphatic C-H Stretch | Propoxy, Ethyl | 2980–2850 | 2980–2850 (strong) | spectroscopyonline.com |

| N-H Bend (Scissoring) | Primary Amine | 1650–1580 | 1650–1580 | nih.gov |

| Aromatic C=C Stretch | Benzene Ring | 1610, 1590, 1490, 1450 | 1610, 1590 (strong) | spectroscopyonline.com |

| Asymmetric C-O-C Stretch | Aryl Ether | 1275–1200 (strong) | 1275–1200 | nist.gov |

| Ring Breathing | Benzene Ring | ~1000 (weak) | ~1000 (strong, sharp) | tum.de |

| C-H Out-of-Plane Bend | meta-Substituted Ring | 810–750 (strong) | 810–750 | spectroscopyonline.com |

| Ring Bend Out-of-Plane | meta-Substituted Ring | ~690 (strong) | ~690 | spectroscopyonline.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure and predicting the reactivity of a molecule. nih.govunige.ch These methods solve the Schrödinger equation, albeit with approximations, to provide detailed information about molecular orbitals and energy distributions. For 1-(3-Propoxyphenyl)ethanamine, such calculations can pinpoint the most reactive sites and predict how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unige.chmdpi.comresearchgate.net It is widely applied in chemistry and materials science to predict molecular properties. DFT focuses on the electron density as the fundamental variable, which simplifies the computational complexity compared to traditional wavefunction-based methods. aps.org This approach allows for a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. mdpi.com

Applications of DFT for this compound would typically start with geometry optimization. This process determines the lowest-energy three-dimensional arrangement of the atoms, corresponding to the most stable conformation of the molecule. Functionals such as B3LYP or M06-2X, combined with a basis set like 6-31G(d,p) or def2-TZVP, are commonly used to achieve reliable geometries and energies. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

The table below illustrates the type of data that can be obtained from a DFT geometry optimization for a molecule like this compound. The values are representative and based on typical bond lengths and angles for similar organic molecules.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (Aromatic) | Bond length within the phenyl ring | ~1.39 Å |

| C-O (Aryl ether) | Bond length between the phenyl ring and the propoxy oxygen | ~1.37 Å |

| O-C (Propoxy) | Bond length between the oxygen and the propyl chain | ~1.43 Å |

| C-N (Amine) | Bond length of the carbon-nitrogen bond in the ethylamine (B1201723) group | ~1.47 Å |

| C-C-O (Angle) | Bond angle involving the phenyl ring and the ether linkage | ~118° |

| C-N-H (Angle) | Bond angle of the amine group | ~111° |

Molecular Orbital Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. ossila.comresearchgate.net Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. ossila.comopenmx-square.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This gap is also related to the molecule's kinetic stability and its optical properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich propoxyphenyl ring, due to the presence of the oxygen atom's lone pairs and the π-system of the benzene (B151609) ring. The LUMO, in contrast, would likely be distributed over the ethylamine side chain and the adjacent carbon atom of the ring. This distribution suggests that the aromatic ring is the primary site for electrophilic attack, while the amine group and its vicinity are susceptible to reactions with nucleophiles.

Theoretical calculations can provide specific energy values for these orbitals. The following table presents hypothetical, yet realistic, energy values for this compound based on calculations of similar aromatic amines.

| Molecular Orbital | Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -5.85 | Electron-donating, localized on the propoxyphenyl ring |

| LUMO | 0.25 | Electron-accepting, distributed on the ethylamine moiety |

| HOMO-LUMO Gap (ΔE) | 6.10 | Indicates moderate chemical reactivity and high kinetic stability |

Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other charged species, such as ions or polar molecules. schrodinger.com The MEP map is typically colored to indicate different potential values: red signifies regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates areas of low electron density and positive electrostatic potential (attractive to nucleophiles). researchgate.netsobereva.com Green and yellow represent regions of intermediate potential.

For this compound, an MEP map would reveal specific regions of interest. The area around the nitrogen atom of the amine group and the oxygen atom of the propoxy group would be colored red, highlighting their character as hydrogen bond acceptors and sites for electrophilic attack. The hydrogen atoms of the amine group and, to a lesser extent, the hydrogens on the aromatic ring would appear in shades of blue, indicating their susceptibility to interaction with nucleophiles. The π-system of the benzene ring would create a region of negative potential above and below the plane of the ring. researchgate.net This detailed charge landscape is crucial for understanding non-covalent interactions and the initial stages of chemical reactions. illinois.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational method to study the physical movements of atoms and molecules over time. nih.govulakbim.gov.tr By solving Newton's equations of motion, MD simulations can track the trajectory of each atom, offering insights into the conformational flexibility and intermolecular interactions of a system. nih.gov

For a molecule like this compound, which possesses flexible side chains (the propoxy and ethylamine groups), MD simulations are particularly useful for exploring its conformational landscape. These simulations can reveal the most populated conformations in different environments, such as in a vacuum or in a solvent. The simulations can also shed light on the dynamics of the side chains, including their rotational barriers and the likelihood of adopting specific spatial arrangements.

Furthermore, MD simulations can model how this compound interacts with its surroundings. For instance, simulating the molecule in a water box can reveal the structure of the solvation shell and the nature of hydrogen bonding between the amine and ether groups and water molecules. If the molecule were to interact with a biological target like a protein, MD simulations could be used to study the binding process, the stability of the complex, and the specific interactions that govern binding affinity. nih.gov

Theoretical Studies of Reaction Pathways and Transition States

Theoretical chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. aps.orgnih.gov By mapping the potential energy surface (PES) of a reaction, chemists can determine the most likely route from reactants to products. researchgate.net

For this compound, theoretical studies could explore a variety of potential reactions. For example, the reactivity of the amine group could be investigated by modeling its reaction with an electrophile, such as an acyl chloride. Computational methods can locate the transition state for this N-acylation reaction and calculate its activation energy, which provides a measure of the reaction rate. Similarly, the susceptibility of the aromatic ring to electrophilic substitution could be studied by modeling its reaction with nitrating or halogenating agents. These calculations would reveal the preferred position of substitution (ortho, meta, or para to the existing substituents) based on the stability of the intermediate carbocations (the Wheland intermediates).

Such studies provide a detailed, atomistic understanding of reaction mechanisms that can be difficult to obtain through experimental means alone. ccsnorway.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. toxnavigation.comnih.gov QSAR models are built by correlating variations in the structural or physicochemical properties of a series of molecules with their observed activity. researchgate.net

In the context of this compound, a QSAR study would typically involve calculating a set of molecular descriptors for this compound and its analogs. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once a statistically significant correlation is found between these descriptors and an activity of interest (e.g., receptor binding affinity, enzyme inhibition), the resulting QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov This predictive capability makes QSAR an invaluable tool in rational drug design and materials science, as it allows for the in silico screening of virtual libraries and the prioritization of candidates for synthesis and testing.

Derivatization Chemistry and Functionalization of 1 3 Propoxyphenyl Ethanamine

The chemical structure of 1-(3-Propoxyphenyl)ethanamine, featuring a primary amine and a propoxy-substituted aromatic ring, offers multiple sites for strategic chemical modification. Derivatization, the process of chemically modifying a compound to enhance its properties for analysis or synthesis, is a key aspect of its chemistry. These modifications can target the reactive amine group or the phenyl ring, enabling a wide range of applications from improved analytical detection to the creation of diverse molecular structures.

Applications in Organic Synthesis and As Chemical Building Blocks

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines are fundamental components in stereoselective organic synthesis, where they can serve as resolving agents, chiral auxiliaries, or integral structural units. sigmaaldrich.com The synthesis of pharmaceuticals and agrochemicals, in particular, often depends on the availability of such chiral intermediates to build up more complex structures with specific stereochemistry. buchler-gmbh.com The imperative in the pharmaceutical industry to enhance drug efficacy has led to a high demand for chiral intermediates like 1-(3-Propoxyphenyl)ethanamine. mdpi.com

The significance of a specific stereoisomer is highlighted in the development of selective kinase inhibitors. For instance, in the synthesis of dual Rho-associated protein kinase (ROCK1 and ROCK2) inhibitors, the stereochemistry at the benzylic carbon of the amine building block is critical for potency. osti.gov Research has demonstrated that when comparing isomers, the (R)-configuration at this position can lead to a tenfold increase in potency compared to the corresponding (S)-configuration. osti.gov This underscores the role of chiral ethanamines, such as the individual enantiomers of this compound, as crucial building blocks where the chirality of the starting material directly dictates the biological activity of the final complex molecule. osti.gov The synthesis of these chiral amines can be achieved through methods like asymmetric hydrogenation using specialized catalysts. mdpi.com

Table 1: Research Findings on Chiral Isomers in Kinase Inhibitor Synthesis This table is based on data for the closely related methoxy-analogue as described in the cited research.

| Compound Isomer | Configuration at Benzylic Carbon | Relative Potency | Reference |

|---|---|---|---|

| Isomer 1 | (R) | 10x more potent than des-methyl analogue | osti.gov |

| Isomer 2 | (S) | Less potent than (R) isomer | osti.gov |

Intermediate in the Synthesis of Pharmaceutically Relevant Compounds

This compound is classified as a chemical intermediate, a compound that is a step in the synthetic pathway to a final product. clearsynth.com Its structure is particularly relevant in the field of medicinal chemistry. A direct application of this compound is seen in its use as an intermediate for creating potent and selective inhibitors for ROCK1 and ROCK2, which are targets for various disease therapies. osti.gov

In a documented synthesis, this compound hydrochloride was used as a key reagent. osti.gov It was reacted with a substituted pyrimidine (B1678525) core to assemble the final inhibitor molecule. This process demonstrates the compound's role as a foundational piece that is incorporated into a larger, more complex pharmacologically active agent. osti.gov The propoxy group on the phenyl ring can influence properties such as lipophilicity and receptor affinity, potentially enhancing the pharmacological profile of the final drug candidate compared to other similar compounds. smolecule.com The development of such compounds is crucial, as they are investigated for treating a range of conditions, including neurological and mood disorders. smolecule.com

Utilization in the Preparation of Advanced Organic Materials

While the primary documented applications of this compound and its close analogues are in the pharmaceutical sector, related structures are noted for their use in the production of specialty chemicals and materials. smolecule.com The functional groups present in this compound—a primary amine and an aromatic ring—are features that are commonly exploited in materials science. Primary amines are reactive handles that can be used for polymerization reactions or for grafting onto surfaces to modify their properties. The phenyl ring contributes to the thermal stability and electronic properties of a material. However, specific examples detailing the incorporation of this compound into advanced organic materials like polymers, dyes, or liquid crystals are not extensively documented in the scientific literature.

Catalytic Applications of Amine-Functionalized Structures (e.g., as ligands or organocatalysts)

The amine functional group in this compound gives it the potential to be used in the field of catalysis. Generally, amines can function in two main catalytic roles: as ligands for transition metals or as organocatalysts. sigmaaldrich.com

As a ligand, the nitrogen atom's lone pair of electrons can coordinate to a transition metal center. nih.gov In asymmetric catalysis, chiral amines are particularly valuable. When a chiral amine binds to a metal, it can create a chiral environment around the catalytic center, influencing the stereochemical outcome of reactions such as hydrogenations, C-H functionalizations, or cross-couplings. mdpi.comsnnu.edu.cn This allows for the synthesis of enantioenriched products, which is of paramount importance in drug discovery. sigmaaldrich.com

Alternatively, the amine itself can act as a catalyst in a process known as organocatalysis. nih.gov As a Lewis base, the amine can activate substrates in a variety of transformations. Chiral primary amines and their derivatives are used to catalyze asymmetric reactions, providing a green and metal-free alternative to traditional catalysis. sigmaaldrich.com For example, cinchona alkaloid-based catalysts, which feature amine functionalities, are used in asymmetric multicomponent reactions to produce highly substituted, enantioenriched molecules. nih.gov While direct catalytic applications of this compound are not specifically reported, its structure contains the necessary chiral amine feature, suggesting its potential for use in these types of catalytic systems.

Future Research Directions and Unexplored Avenues

Development of Novel and More Sustainable Synthetic Methodologies

The classical approaches to amine synthesis, such as reductive amination and alkylation, while effective, often involve harsh reagents and generate significant waste. ijrpr.com The development of greener and more sustainable methods for the synthesis of 1-(3-Propoxyphenyl)ethanamine is a critical area for future exploration.

Key Research Areas:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. acs.orgnih.govdiva-portal.org Research into identifying or engineering a transaminase that can efficiently convert 3-propoxyacetophenone to (R)- or (S)-1-(3-Propoxyphenyl)ethanamine would be a significant advancement. acs.orgnih.gov This approach often operates under mild conditions in aqueous media, aligning with the principles of green chemistry. mdpi.comrsc.org

Catalytic Hydrogenation: Advances in transition metal-catalyzed asymmetric hydrogenation of imines and enamines provide a powerful tool for producing enantiomerically pure amines. acs.org Future work could focus on developing novel chiral catalysts, potentially based on earth-abundant metals, for the asymmetric synthesis of this compound.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. acs.orghybrid-chem.comresearchgate.net Developing a continuous flow process for the synthesis of this compound, potentially integrating reaction and purification steps, could lead to a more efficient and economical manufacturing process. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful method for forming C-N bonds under mild conditions. acs.orgresearchgate.net Investigating the photocatalytic hydroamination of a suitable styrene (B11656) precursor could provide a novel and direct route to this compound.

A comparative table of potential sustainable synthetic methods is presented below:

| Methodology | Potential Advantages | Potential Challenges |

| Biocatalysis (Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. acs.orgnih.govdiva-portal.org | Enzyme discovery and engineering for specific substrates, equilibrium limitations. diva-portal.org |

| Asymmetric Catalytic Hydrogenation | High yields and enantioselectivities, well-established methodology. acs.org | Cost and toxicity of precious metal catalysts, high pressures often required. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction conditions. acs.orghybrid-chem.com | Initial setup costs, potential for clogging with solid byproducts. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. acs.orgresearchgate.net | Catalyst cost and stability, potential for side reactions. |

Exploration of New Reactivity Profiles for Broadened Synthetic Utility

Understanding the reactivity of this compound is key to unlocking its potential as a versatile building block in organic synthesis. While the amine group's fundamental reactivity is known, exploring its behavior in novel transformations could lead to the discovery of new synthetic pathways.

Potential Areas of Investigation:

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring or the alkyl chain would provide a highly efficient way to create derivatives. Research could focus on developing catalytic systems that selectively activate specific C-H bonds of this compound.

Cross-Coupling Reactions: Utilizing the amine as a directing group for ortho-metalation followed by cross-coupling reactions could enable the synthesis of a wide array of substituted derivatives. researchgate.net

Multicomponent Reactions: Investigating the participation of this compound in multicomponent reactions, such as the Ugi or Passerini reactions, could lead to the rapid generation of complex molecular scaffolds with potential biological activity.

Advanced Computational Modeling for Predictive Chemistry and Reaction Optimization

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. acs.orgnih.gov

Future Computational Studies could include:

Conformational Analysis: A detailed computational study of the conformational preferences of this compound, both in the gas phase and in different solvents, can provide insights into its interactions with other molecules. acs.orgnih.gov Such studies can help in understanding its receptor binding modes.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic routes, helping to optimize reaction conditions and predict the feasibility of new transformations. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and their biological activity is tested, QSAR models can be developed to correlate their structural features with their activity. acs.orgsrce.hrresearchgate.netnih.gov This can guide the design of more potent analogs.

A table summarizing potential computational approaches is provided below:

| Computational Method | Application for this compound | Expected Outcome |

| Conformational Analysis | Predicting stable conformers in various environments. acs.orgnih.gov | Understanding of intermolecular interactions and receptor binding. |

| Density Functional Theory (DFT) | Elucidating reaction pathways and transition states. nih.gov | Optimization of synthetic routes and prediction of reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with biological activity. acs.orgsrce.hrresearchgate.net | Design of new derivatives with enhanced properties. |

| Molecular Docking | Simulating the binding of the molecule to a biological target. | Prediction of binding affinity and mode of action. |

Design and Synthesis of Functionalized Derivatives for Specific Synthetic Challenges

The true value of this compound may lie in its use as a scaffold for the creation of functionalized derivatives tailored for specific applications in medicinal chemistry and materials science. ontosight.aiontosight.airesearchgate.net

Potential Areas for Derivative Synthesis:

Medicinal Chemistry: The phenethylamine (B48288) scaffold is a well-known pharmacophore. mdpi.commdpi.com Derivatives of this compound could be designed and synthesized to target a variety of receptors, such as those in the central nervous system. acs.orgnih.gov The propoxy group can influence lipophilicity, which is a key parameter for drug absorption and distribution.

Materials Science: Amines are used in the synthesis of polymers and functional materials. ijrpr.com Derivatives of this compound could be explored as monomers for the creation of novel polymers with specific optical or electronic properties.

Asymmetric Catalysis: Chiral amines are often used as ligands or organocatalysts in asymmetric synthesis. acs.org Functionalized chiral derivatives of this compound could be developed and tested for their efficacy in catalyzing stereoselective reactions.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Propoxyphenyl)ethanamine, and how is its purity validated?

Methodological Answer: Synthesis typically involves:

- Step 1 : Nitration or halogenation of the phenyl ring followed by propoxy group introduction via nucleophilic substitution (e.g., using 3-bromophenol and propanol under basic conditions) .

- Step 2 : Reductive amination of the intermediate ketone (e.g., 3-propoxyacetophenone) with ammonium acetate and sodium cyanoborohydride .

- Validation : Purity is confirmed via HPLC (>98% purity threshold) and 1H/13C NMR (e.g., aromatic proton signals at δ 6.8–7.2 ppm, amine protons at δ 1.2–1.5 ppm) .

Q. What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Identifies substituent positions (e.g., propoxy methyl group at δ 1.0–1.2 ppm) and amine functionality .

- IR Spectroscopy : Detects N–H stretches (~3300 cm⁻¹) and C–O–C ether vibrations (~1100 cm⁻¹) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement (e.g., C–N bond length ~1.47 Å) using SHELXL refinement .